



# Technical Support Center: Enhancing the Stability of Y6-Based Organic Solar cells

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Compound of Interest		
Compound Name:	HAC-Y6	
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Welcome to the technical support center for Y6-based organic solar cells (OSCs). This resource is designed for researchers, scientists, and professionals in drug development who are working with these advanced photovoltaic materials. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges and accelerate your research.

#### **Troubleshooting Guides**

This section provides solutions to common problems encountered during the fabrication and testing of Y6-based solar cells, focusing on the degradation of key performance parameters.

## Issue 1: Rapid decrease in Power Conversion Efficiency (PCE) - "Burn-in" Degradation

Q1: My new PM6:Y6 solar cell shows a significant drop in efficiency within the first few hours of operation under illumination. What is causing this "burn-in" degradation?

A1: This initial rapid decay, often termed "burn-in" loss, is a known phenomenon in many organic solar cells. It is not typically caused by a single factor but rather a combination of processes occurring early in the device's operational life. The primary contributors are often related to the interfaces and the active layer itself. Investigations have shown that this degradation is closely linked to challenges in current extraction, energy transfer processes, and an increase in non-radiative recombination within the device.[1] While the morphology of the PM6:Y6 active layer is often found to be relatively stable during this initial period, the instability



of interfaces and electrodes is suspected to be a major cause.[1] Atoms from the carrier transport layers and electrodes may diffuse into the active layer, creating traps at the interfaces and within the bulk of the active layer.[1]

#### **Troubleshooting Steps:**

- Interface Optimization:
  - Hole Transport Layer (HTL): Unfavorable interactions between the HTL, such as PEDOT:PSS, and the active layer can accelerate degradation. Consider using alternative HTL materials like tungsten oxide (WO3) or self-assembled monolayers (SAMs) which have been shown to improve stability.[2][3]
  - Electron Transport Layer (ETL): The interface between the ETL (e.g., ZnO) and the active layer can also be a source of instability. Surface passivation of the ETL or the use of an interfacial modified layer (IML) can enhance charge transport and improve device stability.
- Active Layer Additives:
  - The use of additives can help stabilize the morphology of the active layer and mitigate burn-in losses. For instance, incorporating a small amount of a third component, like certain fullerene derivatives or other polymers, can improve the thermal and photo-stability of the PM6:Y6 blend.
- Encapsulation:
  - Ensure your device is properly encapsulated. Exposure to ambient air, with its moisture and oxygen, can rapidly degrade the electrodes and interfaces, contributing to initial performance loss.

### **Issue 2: Significant Drop in Open-Circuit Voltage (VOC)**

Q2: My Y6-based solar cell's VOC is much lower than expected or degrades quickly under stress. What are the likely causes and how can I fix it?

A2: A reduction in VOC is a common degradation pathway in Y6-based devices and is often linked to energetic and morphological changes at the interfaces and within the active layer.



#### Likely Causes & Solutions:

Cause	Description	Recommended Actions
Increased Non-Radiative Recombination	Photo-degradation, particularly under UV light, can create trap states within the active layer, leading to increased non-radiative recombination of charge carriers and thus a lower VOC. The degradation of the PM6 donor polymer is often a dominant factor.	- Use a UV filter during testing and operation to minimize photo-degradation Focus on improving the intrinsic photostability of the donor polymer.
Donor Molecule Reorientation	Under thermal stress, the PM6 donor polymer can undergo a molecular reorientation from an edge-on to a face-on stacking arrangement relative to the substrate. This change can reduce the built-in potential (Vbi) across the device and increase non-radiative losses, leading to a significant VOC drop.	- Employ strategies to "lock" the morphology, such as using additives like ethyl cellulose (EC) that can form strong interactions with the semiconductor components Explore crosslinking of the polymer donor to create a more stable network.
Interfacial Degradation	Chemical reactions or poor energetic alignment at the HTL/active layer or ETL/active layer interface can lead to increased interfacial recombination and a decrease in VOC.	- Select more stable interfacial materials. For example, replacing PEDOT:PSS with MoO3/antimonene bilayers has been shown to maintain a higher built-in potential and improve VOC stability.

## Issue 3: Significant Drop in Short-Circuit Current (JSC)

Q3: The JSC of my PM6:Y6 solar cell is low or degrades over time. What should I investigate?



A3: While often more stable than VOC and FF in Y6 systems, a decrease in JSC can still occur and typically points to issues with light absorption, charge generation, or charge extraction.

Likely Causes & Solutions:

Cause	Description	Recommended Actions
Morphological Instability	Changes in the active layer morphology, such as the aggregation of Y6 molecules upon heating, can disrupt the bicontinuous network required for efficient charge transport and collection, thereby reducing JSC.	- Utilize additives to control and stabilize the morphology. Cyclosiloxane additives have been shown to enhance crystallinity and optimize phase separation, leading to improved JSC Employ thermal annealing protocols carefully, as excessive heat can promote detrimental morphological changes.
Photo-bleaching of Active Layer	Prolonged exposure to light, especially UV, can cause photo-oxidation and bleaching of the active layer components, reducing their ability to absorb light and generate charge carriers.	- Encapsulate the device to prevent exposure to oxygen and moisture, which accelerate photo-bleaching Use UV filters to cut out the most damaging part of the light spectrum.
Poor Charge Carrier Mobility	A decrease in either electron or hole mobility will hinder the extraction of photogenerated carriers before they recombine, leading to a lower JSC. This can be a result of morphological degradation.	- Optimize the processing solvent and any additives to achieve a favorable morphology with high charge carrier mobility. The choice of solvent can significantly impact the crystalline structure of Y6.

### **Issue 4: Significant Drop in Fill Factor (FF)**



#### Troubleshooting & Optimization

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Q4: My Y6-based solar cell has a poor fill factor that worsens under operational stress. What are the primary reasons for this?

A4: The fill factor is highly sensitive to charge transport and recombination processes within the solar cell. A decrease in FF is often a sign of increasing series resistance or decreasing shunt resistance.

Likely Causes & Solutions:

## Troubleshooting & Optimization

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Cause	Description	Recommended Actions
Reduced Charge Carrier Mobility	A significant drop in charge carrier mobility, particularly electron mobility due to changes in the Y6 acceptor phase, can lead to a severe decrease in FF. Thermal stress can induce increased molecular stacking and phase separation, resulting in discontinuous acceptor phases that impede electron transport.	- Employ strategies to stabilize the morphology, such as using additives or crosslinkable polymers, to prevent the degradation of charge transport pathways.
Increased Charge Recombination	Both bimolecular and trapassisted recombination can increase due to photo- and thermal degradation, which will lower the FF. Photodegradation of the PM6 donor can lead to reduced hole mobility and increased non-radiative recombination.	- Minimize exposure to high temperatures and UV light Optimize the interfacial layers to ensure efficient charge extraction and minimize interfacial recombination.
Unfavorable Morphology	The choice of processing solvent can significantly affect the morphology and, consequently, the FF. For instance, using a higher boiling point solvent like chlorobenzene can lead to unfavorable Y6 aggregation and compromised hole transfer, resulting in a lower FF compared to when using chloroform.	- Carefully select and optimize the processing solvent and any solvent additives to achieve a favorable bulk heterojunction morphology.



#### Frequently Asked Questions (FAQs)

Q: What is the primary degradation mechanism in PM6:Y6 solar cells under thermal stress?

A: The primary thermal degradation mechanism is often related to the morphological instability of the active layer. This includes the reorientation of the PM6 donor polymer from a more favorable edge-on to a less favorable face-on orientation, which leads to a reduction in the built-in potential and an increase in non-radiative recombination, causing significant VOC and FF losses. Additionally, excessive phase separation and crystallization can disrupt charge transport pathways.

Q: How does light exposure affect the stability of Y6-based solar cells?

A: Light exposure, particularly the UV component of the spectrum, can induce photo-degradation. Studies suggest that the PM6 donor polymer is particularly susceptible to photo-degradation, which can lead to reduced charge carrier mobility (especially hole mobility) and increased non-radiative recombination. This primarily results in a decrease in VOC and FF, while JSC is often less affected initially.

Q: Can additives improve the stability of Y6-based solar cells?

A: Yes, additives can significantly enhance stability. For example, ethyl cellulose (EC) can help to "lock" the bulk heterojunction morphology by interacting with the semiconductor components, thereby improving thermal stability. Cyclosiloxane additives have been shown to improve morphology and extend the device lifetime under thermal stress and illumination. Crosslinkable polymers derived from PM6 have also demonstrated superior thermal, photo, and storage stability.

Q: What role does encapsulation play in the stability of Y6-based solar cells?

A: Encapsulation is critical for long-term stability. It protects the sensitive organic active layer and electrodes from degradation caused by environmental factors such as oxygen and moisture. Non-encapsulated devices show much faster degradation, especially in ambient conditions, primarily due to the degradation of the electrode interfaces and the active layer.

Q: How can I differentiate between bulk and interfacial degradation?



A: Differentiating between bulk and interfacial degradation often requires a combination of characterization techniques. For example, a decrease in charge carrier mobility measured by Space-Charge Limited Current (SCLC) would suggest bulk active layer degradation. In contrast, changes in charge transfer resistance at the interfaces, measured by Electrochemical Impedance Spectroscopy (EIS), would point towards interfacial degradation. Techniques like Transient Photocurrent (TPC) and Transient Photovoltage (TPV) can also provide insights into charge extraction and recombination dynamics, which can be affected by both bulk and interfacial properties.

#### **Data Presentation**

Table 1: Impact of Stability Enhancement Strategies on

PM6:Y6 Solar Cell Performance

Strategy	Stress Condition	Key Finding	Reference
Crosslinkable Polymer (PM6-A5)	Thermal aging at 60°C for 48h	Retained 91.0% of initial PCE (vs. 81.9% for reference PM6)	
Crosslinkable Polymer (PM6-A5)	Continuous white LED illumination for 72h	Retained 92.8% of initial PCE (vs. 72.7% for reference PM6)	
Cyclosiloxane Additive (c-5Si)	Heating at 80°C and 1 sun illumination	T80 lifetime extended from 43h to 205h	
Hydrophobic SAM (Me-4PACz) HTL	Long-term stability test	Superior long-term stability compared to 2PACz and MoO3 HTLs	
Bilayer MoO3/antimonene HEL	Operational stability test	More stable than PEDOT:PSS-based devices due to suppression of interfacial reactions	

## **Experimental Protocols**



#### **Thermal Stability Testing Protocol (based on ISOS-D-1)**

- Device Fabrication: Fabricate a batch of PM6:Y6 solar cells with a standardized procedure, including the specific interfacial layers and active layer formulation being tested.
- Initial Characterization (t=0): Measure the initial current density-voltage (J-V) characteristics
  of all devices under AM1.5G illumination (100 mW/cm²) to determine the initial PCE, VOC,
  JSC, and FF. Also, measure the initial External Quantum Efficiency (EQE).
- Thermal Aging: Place the encapsulated devices in an oven in a dark, inert atmosphere (e.g., nitrogen-filled glovebox) at a constant elevated temperature (e.g., 65°C, 85°C, or 140°C).
- Periodic Characterization: At regular time intervals (e.g., 1, 2, 5, 10, 24, 48, 100... hours), remove the devices from the oven and allow them to cool to room temperature.
- J-V and EQE Measurement: Remeasure the J-V characteristics and EQE spectrum of the aged devices.
- Data Analysis: Plot the normalized PCE, VOC, JSC, and FF as a function of aging time to determine the device lifetime (e.g., T80, the time at which the PCE drops to 80% of its initial value). Analyze changes in the EQE spectra to identify degradation in specific spectral regions.

#### **Photostability Testing Protocol (based on ISOS-L)**

- Device Fabrication and Encapsulation: Prepare and encapsulate the devices as for thermal stability testing.
- Initial Characterization: Perform initial J-V and EQE measurements.
- Light Soaking: Place the devices under continuous illumination from a solar simulator (AM1.5G, 100 mW/cm²) in a controlled environment (temperature and atmosphere). To isolate the effect of specific wavelengths, UV cut-off filters can be used.
- In-situ Monitoring (if possible): If the setup allows, monitor the J-V parameters periodically without removing the device from the light-soaking environment.



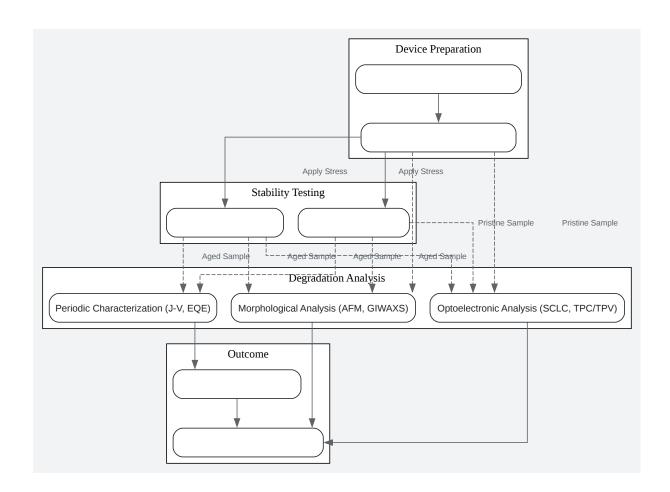
- Periodic Characterization: If in-situ monitoring is not possible, remove the devices at set time intervals and measure their J-V and EQE characteristics.
- Data Analysis: Plot the normalized photovoltaic parameters versus illumination time.

## Morphological Characterization Using Atomic Force Microscopy (AFM)

- Sample Preparation: Prepare thin films of the PM6:Y6 active layer on the desired substrate
  (e.g., ITO/ETL) under the same conditions used for device fabrication. Prepare samples
  corresponding to the pristine state and after applying a specific stress (e.g., thermal
  annealing at different temperatures).
- AFM Imaging: Use an AFM in tapping mode to acquire topography and phase images of the film surface. Scan several different areas to ensure the images are representative of the overall film morphology.
- Image Analysis: Analyze the AFM images to assess the surface roughness (root-meansquare roughness) and observe the phase separation between the donor and acceptor materials. Look for signs of aggregation of Y6, which may appear as distinct domains.

#### **Visualizations**

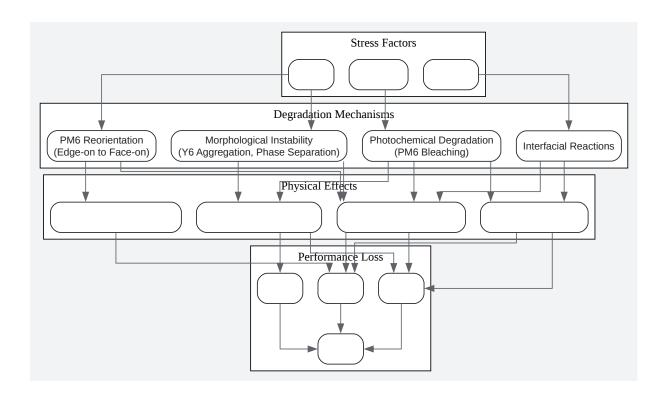




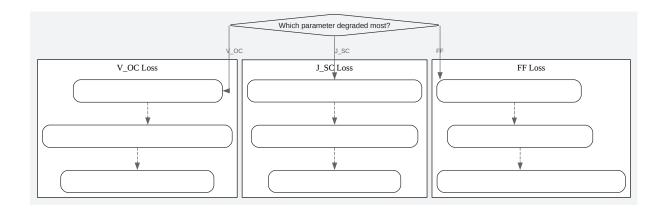
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Experimental workflow for Y6 solar cell stability testing.









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